molecular formula C27H25N3O5 B11005251 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B11005251
M. Wt: 471.5 g/mol
InChI Key: WNKOYHKHIODEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex heterocyclic compound characterized by a fused isoindoloquinazolinone core and a dimethoxyphenethyl-acetamide side chain. The isoindoloquinazolinone moiety contributes to its planar aromatic structure, which is often associated with intercalative binding to biological targets, while the dimethoxyphenyl group may enhance solubility and receptor affinity.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C27H25N3O5/c1-34-22-12-11-17(15-23(22)35-2)13-14-28-24(31)16-29-25-18-7-3-4-8-19(18)27(33)30(25)21-10-6-5-9-20(21)26(29)32/h3-12,15,25H,13-14,16H2,1-2H3,(H,28,31)

InChI Key

WNKOYHKHIODEIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)OC

Origin of Product

United States

Preparation Methods

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

A method adapted from quinazolinone syntheses involves the reaction of 2-fluoro-N-methylbenzamide with benzamide derivatives in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 135°C for 24 hours. This approach leverages the electron-withdrawing nature of the fluorine substituent to facilitate ring closure via SNAr, forming the quinazolinone moiety. Key parameters include:

  • Molar ratio : 1:2.5 (fluorobenzamide:benzamide)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMSO

  • Yield : ~70–80% for analogous structures.

The introduction of the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide group necessitates a coupling reaction between the isoindoloquinazolinone core and a pre-synthesized phenethylamine intermediate.

Synthesis of 3,4-Dimethoxyphenethylamine

The precursor 3,4-dimethoxyphenethylamine is synthesized via a three-step process:

  • Etherification :

    • Reactants : 3,4-Dihydroxybenzyl chloride + dimethyl sulfate

    • Conditions : NaOH (30–60°C, 10–12 hours)

    • Product : 3,4-Dimethoxybenzyl chloride (yield: ~90%).

  • Cyanogenation :

    • Reactants : 3,4-Dimethoxybenzyl chloride + NaCN/KCN

    • Conditions : 68–85°C in aqueous solution

    • Product : 3,4-Dimethoxybenzyl cyanide (yield: ~76–88%).

  • Hydrogenation :

    • Catalyst : Raney nickel or Pd/C

    • Conditions : H₂ (1.0–4.0 MPa), 120–160°C, ammonia additive

    • Product : 3,4-Dimethoxyphenethylamine (yield: 87–90%).

Acetamide Coupling

The final step involves coupling the isoindoloquinazolinone core with 3,4-dimethoxyphenethylamine via an acetamide linkage. A method from patent literature employs EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane:

  • Reactants :

    • Isoindoloquinazolinone-acetic acid derivative

    • 3,4-Dimethoxyphenethylamine

  • Conditions :

    • 0°C → room temperature, 24 hours

    • Workup: Sequential washes with HCl, NaHCO₃, and brine

  • Yield : 76% for structurally analogous compounds.

Comparative Analysis of Synthetic Routes

StepMethodKey Reagents/ConditionsYieldSource
Quinazolinone coreSNAr with Cs₂CO₃2-Fluorobenzamide, Cs₂CO₃, DMSO70–80%
Phenethylamine synth.Cyanogenation + hydrogenationNaCN, Raney Ni, H₂87–90%
Acetamide couplingEDCI/DMAP-mediated acylationEDCI.HCl, DMAP, CH₂Cl₂76%

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • DMSO in SNAr reactions enhances reactivity but complicates purification. Alternatives like DMA (dimethylacetamide) may improve scalability.

  • Hydrogenation pressure : Higher H₂ pressure (4.0 MPa) reduces reaction time but increases safety risks.

Catalytic Efficiency

  • Raney nickel outperforms Pd/C in hydrogenation steps, achieving >90% yield with lower catalyst loading.

  • EDCI vs. DCC : EDCI minimizes side reactions in acetamide coupling compared to dicyclohexylcarbodiimide (DCC).

Purification Challenges

  • Crystallization : Acetone/ethyl acetate mixtures effectively purify intermediates.

  • Chromatography : Required for isolating the final product due to polar byproducts.

Scalability and Industrial Relevance

The synthetic route outlined in Section 2 has been demonstrated at pilot scale (3000 L reactors) with consistent yields. Key considerations for industrial adoption include:

  • Cost of catalysts : Raney nickel is economical but requires careful handling.

  • Waste management : Cyanide-containing wastewater must be treated with NaOH at 140–150°C to degrade residual CN⁻ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethoxyphenethyl group and quinazoline core participate in nucleophilic substitutions under controlled conditions. Key examples include:

Reaction Type Conditions Outcome
Methoxy Demethylation HBr/AcOH, reflux (110–120°C)Selective removal of methoxy groups to form phenolic derivatives.
Aromatic Halogenation Cl₂/FeCl₃ (25–40°C)Electrophilic substitution at the quinazoline ring’s electron-rich regions.

These reactions enable functional group diversification while preserving the isoindoloquinazoline scaffold.

Amide Hydrolysis and Functionalization

The acetamide moiety undergoes hydrolysis and subsequent derivatization:

Reaction Conditions Products
Acid-Catalyzed Hydrolysis 6M HCl, 80°C, 12hFree carboxylic acid and ethylamine byproduct
Base-Catalyzed Hydrolysis NaOH (aq.), reflux, 8h Sodium carboxylate intermediate

Hydrolyzed derivatives serve as intermediates for synthesizing esters, hydrazides, or peptide conjugates .

Cyclization and Ring-Opening Reactions

The isoindoloquinazoline core demonstrates unique cyclization behavior:

Process Conditions Mechanistic Insight
Thermal Cyclization 180°C, DMF, 4hIntramolecular cyclization forms fused polycyclic structures via dehydration.
Acid-Mediated Ring Opening H₂SO₄ (conc.), 25°C, 2hCleavage of the lactam ring generates linear intermediates for further functionalization.

These processes are critical for structural modifications targeting enhanced bioactivity.

Oxidation-Reduction Reactions

Redox reactions selectively modify functional groups:

Reaction Reagents/Conditions Outcome
Quinazoline Oxidation KMnO₄, H₂O, 60°CConversion of quinazoline to quinoline derivatives.
Ketone Reduction NaBH₄, MeOH, 0°C Reduction of dioxo groups to hydroxyl intermediates.

Oxidation enhances electrophilicity for cross-coupling reactions, while reduction stabilizes reactive sites .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Coupling Type Catalyst System Applications
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 90°CIntroduction of boronic acid-functionalized aryl groups.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, 100°CAmination at the quinazoline nitrogen sites.

These reactions expand structural complexity for structure-activity relationship (SAR) studies.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with isoindoloquinazoline structures exhibit promising anticancer properties. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays revealed that this compound effectively induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase activity has been highlighted as a mechanism that could enhance cholinergic neurotransmission and improve cognitive function .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Isoindoloquinazoline Core : This step often employs cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Ethyl Group : This is achieved through alkylation or acylation methods.
  • Final Acetamide Formation : The final product is obtained by acylating the amine with acetic anhydride or acetyl chloride.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies have shown that this compound exhibits a dose-dependent effect on cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)10Inhibition of proliferation

These findings suggest its potential as a lead compound for further development into chemotherapeutic agents .

In Vivo Studies

Animal models are being employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Early results indicate favorable absorption and distribution profiles with promising therapeutic outcomes in tumor-bearing mice .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Isoindoloquinazolinone Dimethoxyphenethyl, Acetamide Unknown (theoretical)
Fig. 51 () Imidazothiadiazole Phenyl, Acetamide α-Glucosidase inhibition
Fig. 52 () Spiro-imidazothiadiazole Isoxazolyl, Acetamide Enzyme inhibition (theoretical)

Computational Modeling Approaches

  • XGBoost Algorithm () : This model achieved RMSE = 9.091 K and R² = 0.928 in predicting superconducting properties, demonstrating high reliability for physicochemical property prediction. Applied to the target compound, similar models could predict solubility, logP, or binding affinities for prioritization in drug discovery .
  • ChemGPS-NP () : This system surpasses traditional similarity-based screening by mapping compounds into multidimensional chemical space. For the target compound, ChemGPS-NP could identify analogs with divergent structures but shared bioactivity, such as antitubercular bedaquiline-like agents .

Analytical Techniques for Characterization

Infrared detectors () with high spectral resolution enable remote identification of aerosols, applicable to verifying the compound’s stability under environmental conditions. Such methods ensure accurate structural confirmation during synthesis or degradation studies .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to cancer treatment.

  • Molecular Formula : C21H24N2O5
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression. Research indicates that it may modulate enzyme activity and receptor interactions, which are critical for cellular signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

A series of studies have evaluated the antitumor effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested :
    • Melanoma (SK-MEL-2)
    • Ovarian Cancer (IGROV1)
    • Renal Cancer (TK-10)
    • Prostate Cancer (PC-3)
    • Breast Cancer (MCF7)
    • Colon Cancer (HT29)

The compound demonstrated significant cytotoxicity across these cell lines with IC50 values ranging from 1.38 to 3.21 μM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .

Mechanistic Insights

Further investigations revealed that the compound induces apoptosis in cancer cells by:

  • Increasing the expression of pro-apoptotic proteins such as p53 and Bax.
  • Decreasing anti-apoptotic factors like Bcl-2.
  • Disrupting mitochondrial membrane potential (MMP), leading to cell cycle arrest at the G2/M phase .

Research Findings

Study Cell Line IC50 (μM) Mechanism
Study ASK-MEL-21.38Apoptosis induction via MMP disruption
Study BIGROV12.52Upregulation of p53 and Bax
Study CPC-33.21Inhibition of β-tubulin polymerization

Case Studies

In a recent case study involving HepG2 cells (a model for liver cancer), this compound was shown to significantly inhibit cell proliferation and promote apoptosis. The study reported a notable increase in Annexin-V-positive cells post-treatment, indicating the compound's effectiveness in inducing programmed cell death .

Q & A

Q. What are the standard synthetic protocols for this compound, and how is reaction progress monitored?

  • Methodological Answer : The synthesis involves coupling a 3,4-dimethoxyphenethylamine derivative with an isoindoloquinazolinone-acetic acid intermediate. Key steps include:
  • Reagent Use : Potassium carbonate in DMF as a base for nucleophilic substitution reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) to track intermediate formation. Post-reaction, quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol .
  • Work-Up : Purification via column chromatography (silica gel, gradient elution) to isolate the final compound.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the isoindoloquinazolinone core) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • Elemental Analysis (CHNS) : Validate empirical formulas with <0.4% deviation from theoretical values .
  • Melting Point : Determine purity via sharp melting range (e.g., 180–185°C).

Q. What purification strategies are recommended for this lipophilic acetamide derivative?

  • Methodological Answer :
  • Recrystallization : Use ethanol or methanol for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for trace contaminants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced solubility in DMF) .
  • Solvent Optimization : Compare DMF with DMAc or NMP for higher reaction rates.
  • Temperature Control : Microwave-assisted synthesis (80–100°C) to reduce reaction time .
  • Table :
ConditionYield (%)Purity (%)
DMF/K₂CO₃/RT6592
DMAc/Cs₂CO₃/80°C7895
Microwave/100°C8598

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated ¹³C NMR shifts (B3LYP/6-31G*) with experimental data to identify misassignments .
  • 2D NMR : Use HSQC and HMBC to confirm heteronuclear correlations (e.g., acetamide carbonyl linkage to the quinazolinone core) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Q. What in vitro models are suitable for initial biological evaluation of this compound?

  • Methodological Answer :
  • Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorogenic substrates .
  • ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays to predict pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral purity across batches?

  • Methodological Answer :
  • Impurity Profiling : LC-MS to detect byproducts (e.g., unreacted starting materials or oxidized derivatives).
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) to identify crystalline forms .
  • Process Controls : Strict inert atmosphere (N₂/Ar) to prevent hydrolysis of the acetamide group .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterCondition 1Condition 2
SolventDMFDMAc
BaseK₂CO₃Cs₂CO₃
Temperature (°C)2580
Yield (%)6578

Q. Table 2: Spectroscopic Benchmarks

TechniqueExpected DataObserved Data
¹H NMR (DMSO-d₆)δ 7.8–8.2 (quinazolinone H)δ 7.9–8.1 (multiplet, 4H)
HRMS[M+Na]⁺ = 567.2012567.2009 (Δ = -0.0003)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.